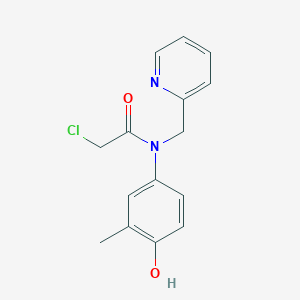
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHA and belongs to the class of acetamide derivatives. CHA has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CHA involves the inhibition of various enzymes and proteins that play a critical role in the development and progression of various diseases. For example, CHA has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. CHA also inhibits the activity of MMP-9, which is involved in the breakdown of extracellular matrix proteins that contribute to the development of cancer.
Biochemical and Physiological Effects
Studies have shown that CHA has various biochemical and physiological effects, including its ability to reduce inflammation, inhibit cancer cell growth, and prevent bacterial and fungal infections. CHA has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CHA in lab experiments is its ability to inhibit the activity of various enzymes and proteins, which can provide valuable insights into the mechanisms involved in the development and progression of various diseases. However, one of the limitations of using CHA in lab experiments is its potential toxicity, which can limit its use in vivo.
Orientations Futures
Future research on CHA should focus on identifying its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Further studies are needed to determine the optimal dosage and administration of CHA, as well as its potential toxicity in vivo. Additionally, studies should be conducted to investigate the potential interactions between CHA and other drugs or compounds, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of CHA involves the reaction of 4-amino-3-methylphenol with 2-pyridinemethanol in the presence of chloroacetyl chloride. The reaction yields CHA as a white solid with a melting point of 165-167 °C.
Applications De Recherche Scientifique
CHA has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-microbial agent. Studies have shown that CHA can inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and STAT3, which are involved in the development and progression of various diseases.
Propriétés
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(5-6-14(11)19)18(15(20)9-16)10-12-4-2-3-7-17-12/h2-8,19H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYPWXUWYIHCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=N2)C(=O)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

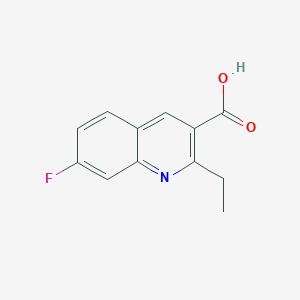
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)
![(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2390910.png)
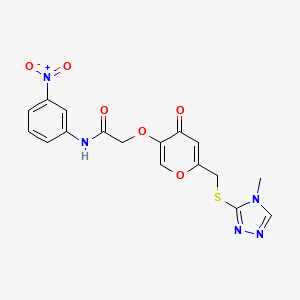
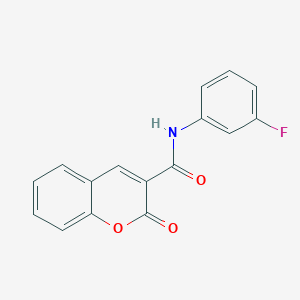
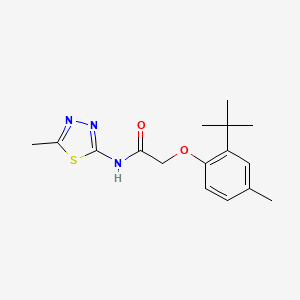
![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B2390914.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2390915.png)
![1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2390918.png)
![{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine](/img/structure/B2390919.png)
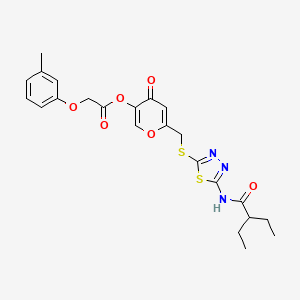
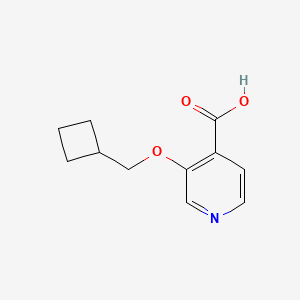
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide](/img/structure/B2390924.png)
![1,3-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2390928.png)